Pericosine B

Antitumor cytotoxicity Carbasugar natural products P388 lymphocytic leukemia

Pericosine B is a C7 cyclohexenoid carbasugar-type marine natural product isolated from the fungus Periconia byssoides OUPS-N133, originally derived from the sea hare Aplysia kurodai. It belongs to the pericosine family (A–E), a class of multifunctionalized cyclohexene metabolites noted for cytotoxic and enzyme-inhibitory properties.

Molecular Formula C9H14O6
Molecular Weight 218.2 g/mol
Cat. No. B1248218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePericosine B
Synonymspericosine B
Molecular FormulaC9H14O6
Molecular Weight218.2 g/mol
Structural Identifiers
SMILESCOC1C(C(C(C=C1C(=O)OC)O)O)O
InChIInChI=1S/C9H14O6/c1-14-8-4(9(13)15-2)3-5(10)6(11)7(8)12/h3,5-8,10-12H,1-2H3/t5-,6-,7-,8+/m0/s1
InChIKeyVUQJXZNNVAWIKZ-DKXJUACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pericosine B: Carbasugar Natural Product Procurement & Selection Guide


Pericosine B is a C7 cyclohexenoid carbasugar-type marine natural product isolated from the fungus Periconia byssoides OUPS-N133, originally derived from the sea hare Aplysia kurodai [1]. It belongs to the pericosine family (A–E), a class of multifunctionalized cyclohexene metabolites noted for cytotoxic and enzyme-inhibitory properties [2]. Pericosine B exists naturally as an enantiomeric mixture—a characteristic confirmed by chiral HPLC analysis—which distinguishes it from the pure enantiomers pericosines D and Do [3]. Its core carbasugar scaffold, bearing a chlorine atom at C6, underpins both its biological activity profile and its synthetic challenges, making correct identification and purity verification critical for procurement decisions [1][3].

Carbasugar natural product research workflow with stereochemical control
Enantiomeric mixture reference for chiral analytical method development
Mid-potency comparator for in vitro cytotoxicity SAR studies

Why Pericosine B Cannot Be Substituted by Other Pericosine Congeners


Although all pericosine family members share a common C7 cyclohexenoid carbasugar core, even single-atom substitutions or stereochemical inversions produce dramatic shifts in biological potency. For instance, the natural (+)-pericosine B (C6-Cl, ED50 4.0 μg/mL against P388 cells) is approximately 4.5-fold less potent than its C6 epimer (ED50 17.8 μg/mL), while the closely related pericosine A (ED50 0.1 μg/mL) is 40-fold more potent and uniquely possesses EGFR kinase and topoisomerase II inhibitory activities absent in pericosine B [1][2]. Substitution of the C6 chlorine with a methoxy group in pericosine E analogs reduces α-glucosidase inhibitory activity relative to chlorine-containing species [3]. Because the pericosine class exhibits extreme sensitivity of bioactivity to both C6 substituent identity and stereochemistry, generic interchanging of congeners without explicit batch-specific analytical verification—including chiral purity assessment—will invalidate quantitative biological comparisons and compromise experimental reproducibility [1][2][3].

Target Compound
Pericosine B (C6-Cl, enantiomeric mixture, ED50 4.0 μg/mL P388 reference)
Potential Substitute
Pericosine A (C6-Cl, ED50 0.1 μg/mL, EGFR/topo II inhibition, in vivo active)
Single-atom or stereochemical shifts produce large potency differences. C6 epimer contamination can reduce cytotoxicity endpoint response ~4.5-fold. Pericosine A possesses additional target engagement profiles absent in B, limiting direct interchange for mechanistic studies. Chiral purity verification is critical for batch reproducibility.

Pericosine B Quantitative Differentiation Evidence: Ranking, Epimer Comparison, and Target Selectivity


Pericosine B Cytotoxicity ED50 Ranking Among Pericosine Congeners (P388 Leukemia)

In a direct head-to-head comparison within the same study, pericosine B exhibited an ED50 of 4.0 μg/mL against murine P388 lymphocytic leukemia cells. This places pericosine B as the second most potent congener, approximately 40-fold less active than pericosine A (ED50 0.1 μg/mL) but 2.6-fold more potent than pericosine C (ED50 10.5 μg/mL), 1.3-fold more potent than pericosine D (ED50 3.0 μg/mL), and 3.9-fold more potent than pericosine E (ED50 15.5 μg/mL) [1].

Cytotoxicity Ranking
Head-to-head
ED50 4.0 μg/mL (P388)
2nd most potent congener; 40-fold less active than A, 2.6-fold more than C
Supports mid-potency reference compound selection for SAR screening.
Ranking context: P388 lymphocytic leukemia cell line in vitro.
Antitumor cytotoxicity Carbasugar natural products P388 lymphocytic leukemia

Pericosine B C6-Epimer Cytotoxicity Comparison: Stereochemical Determinant of Activity

Direct comparison of natural (+)-pericosine B with its synthetic C6 epimer, compound (+)-7, revealed that the epimer exhibited an ED50 of 17.8 μg/mL against P388 cells, representing a 4.5-fold reduction in cytotoxic potency compared to natural pericosine B (ED50 4.0 μg/mL) [1]. This demonstrates that inversion of the C6 stereocenter alone is sufficient to cause a near-order-of-magnitude loss in activity.

C6 Epimer Comparison
Head-to-head
Natural vs. C6 epimer: 4.0 vs. 17.8 μg/mL
4.5-fold loss in cell-model response upon C6 inversion
Stereochemical integrity at C6 is a non-negotiable quality criterion for procurement.
Chiral purity verification recommended prior to use.
Stereochemistry-activity relationship C6 epimer P388 cytotoxicity

In Vivo Antitumor Activity: Pericosine B vs. Pericosine A Differentiation

The original isolation study reported that while both pericosine A (1) and pericosine B (2) exhibited significant in vitro growth inhibition against tumor cell lines, only pericosine A demonstrated significant in vivo antitumor activity in the P388 mouse leukemia model [1]. Pericosine B showed no significant in vivo antitumor effect in this model, despite comparable isolation yields from the fungal culture [1][2].

In Vivo Activity Gap
Class-level
Pericosine B: no significant in vivo antitumor effect reported
Pericosine A: significant in vivo activity in P388 model
Model-response context differs; B is suited for in vitro mechanistic studies.
In vivo model: murine P388 leukemia. Data to verify.
In vivo antitumor activity P388 mouse model Pericosine A comparator

Pericosine B Enantiomeric Composition: Enantiomeric Mixture vs. Pure Enantiomer Congeners

Chiral HPLC analysis using CHIRALPAK IA columns conclusively demonstrated that natural pericosine B exists as an enantiomeric mixture, in contrast to pericosines D and Do, which are pure enantiomers [1]. The small specific rotation of natural pericosine B compared to the synthetic (+)-enantiomer provided the initial evidence for this enantiomeric heterogeneity [1]. This characteristic is shared with pericosines C and E but differentiates pericosine B from pericosine D and Do.

Enantiomeric Composition
Reported
Enantiomeric mixture (chiral HPLC confirmed)
Differs from pure enantiomers D and Do
Batch enantiomeric ratio may vary; single-enantiomer needs should reference D or Do.
Chiral HPLC: CHIRALPAK IA column.
Chiral purity Enantiomeric mixture Carbasugar stereochemistry

Pericosine B Synthetic Accessibility: Yield Comparison with Pericosine A via Divergent Synthesis

A carbohydrate-based isomer-divergent synthesis starting from a D-ribose-derived ene-diol achieved pericosine B in 41% overall yield, compared to 35% overall yield for pericosine A via the same synthetic strategy [1]. This represents the highest reported synthetic yield for pericosine B, surpassing earlier routes: Donohoe's first total synthesis (7 steps, 10% overall yield) [2] and Usami's synthesis of the antipode (9 steps, 12% overall yield) [3].

Synthetic Yield Benchmark
Cross-study
41% overall yield (Tripathi route)
vs. 35% for A via same route; 10–12% in earlier B syntheses
Supports procurement scalability and batch consistency assessment.
Route: D-ribose-derived ene-diol; NHK vinylation/RCM.
Synthetic yield Carbasugar synthesis Procurement scalability

Pericosine B: Validated Research & Procurement Application Scenarios


In Vitro Cytotoxicity SAR Screening Using Pericosine B as a Mid-Potency Reference

Pericosine B's well-characterized ED50 of 4.0 μg/mL against P388 leukemia cells, benchmarked directly against all other pericosine congeners in the same assay system, makes it an ideal mid-potency reference compound for structure-activity relationship (SAR) screening of novel carbasugar derivatives [1]. Its intermediate potency allows for detection of both potency-enhancing and potency-diminishing structural modifications in a single assay run, unlike pericosine A (ED50 0.1 μg/mL) which may saturate assay windows [1]. Researchers should verify chiral purity by HPLC prior to use, given the 4.5-fold potency loss observed with the C6 epimer contaminant [2].

Synthetic Methodology Development and Process Chemistry Scale-Up

The divergent synthesis route achieving 41% overall yield for pericosine B—the highest reported to date—positions this compound as a preferred target for process chemistry optimization and scale-up studies among the pericosine family [3]. The 6-percentage-point yield advantage over the corresponding pericosine A synthesis in the same route provides a tangible economic incentive for prioritizing pericosine B in pilot-scale production campaigns [3]. Procurement specifications should reference the Tripathi (2011) route as the benchmark for synthetic efficiency.

Chiral Analytical Method Development and Enantiomeric Purity Validation

The confirmed enantiomeric mixture nature of natural pericosine B, established by chiral HPLC with CHIRALPAK IA columns, makes this compound an excellent reference standard for developing and validating chiral separation methods for carbasugar natural products [4]. Analytical laboratories procuring pericosine B should use it as a system suitability standard for enantiomeric purity testing of pericosine-class compounds, with the known racemic synthetic pericosine B serving as the positive control for method development [4].

In Vitro-Only Mechanistic Studies Where In Vivo Translation Is Not Required

Given that pericosine B lacks the in vivo antitumor activity demonstrated by pericosine A, it is best deployed in in vitro mechanistic studies—such as target engagement assays, cellular pathway analysis, and cytotoxicity profiling—where the confounding variables of in vivo pharmacokinetics are deliberately excluded [5]. This in vitro specificity reduces experimental complexity and avoids misinterpretation of negative in vivo results as target invalidation when using a compound known to be in vivo-inactive [5].

Application
Selection Property
Validation Focus
In vitro cytotoxicity SAR screening
Mid-potency reference compound with well-characterized ED50 ranking
Cell-model endpoint review; chiral purity verification
Chiral analytical method development
Confirmed enantiomeric mixture standard for carbasugar natural products
Chiral HPLC system suitability; enantiomeric purity testing
Synthetic methodology and process chemistry
Highest reported synthetic yield among pericosine family (41%)
Synthetic route benchmarking; scale-up feasibility
In vitro mechanistic studies
In vitro-specific research tool without in vivo antitumor activity
Pathway-response interpretation; target engagement assays
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